Welcome to the BenchChem Online Store!
molecular formula C19H32OSn B8567744 Stannane, benzoyltributyl- CAS No. 114566-87-9

Stannane, benzoyltributyl-

Cat. No. B8567744
M. Wt: 395.2 g/mol
InChI Key: GWUSBDRTINLBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977446B2

Procedure details

This example demonstrates the synthesis and purification of the acylstannane complex Bu3SnC(O)Ph. In a nitrogen-filled glove box, a 250 mL three-neck round bottom flask was charged with diisopropylamine (1.31 g, 13.0 mmol) and 40 mL dry THF. The solution was cooled to about −30° C. and 2.5 M BuLi in hexane (5.2 mL, 13.0 mmol) was added slowly by syringe. The reaction mixture was allowed to warm to room temperature. A dropping funnel containing Bu3SnCH(OH)Ph (5.00 g, 12.6 mmol) dissolved in 20 mL dry THF, a nitrogen inlet, and a glass stopper were attached to the round bottom flask. The apparatus was removed from the glove box. The reaction setup was connected to a nitrogen-filled Schlenk line. The reaction mixture was cooled to about −78° C., and the Bu3SnCH(OH)Ph/THF solution was added dropwise. After the addition, the reaction mixture was allowed to stir for 15-20 min at −78° C., during which time the color changed from yellow to light orange. The glass stopper was then removed, and 1,1′-(azo dicarbonyl)dipiperidine (3.18 g, 12.6 mmol) was quickly added as a solid. The resulting reaction mixture was allowed to stir for 20-30 min at −78° C., during which time the reaction mixture turned dark orange. The reaction mixture was allowed to warm to about 0° C., and stirred for approximately 30 min at that temperature. The reaction was quenched at 0° C. by the addition of approximately 14 mL saturated ammonium chloride; solids formed in the reaction mixture. The reaction mixture was brought into a nitrogen-filled glove-box, filtered, dried (MgSO4), and concentrated to afford an orange oil. Chromatography on silica gel using 95/5 hexane/ethyl acetate as the eluent afforded 1.80 g of Bu3SnC(O)Ph as a yellow-orange oil. 1H NMR(C6D6) δ7.9 (2H, d, Hortho), 7.3 (3H, mult, Hmeta & Hpara), 1.8-0.9 (27H, Bu's); 119Sn NMR (CDCl3) δ 87.4 relative to SnMe4; 13C NMR (CDCl3) δ244.8 (CO), 142.9, 132.8, 128.8, 127.7 (Caromatic), 29.1, 27.3, 13.6, 11.5 (Cbutyl).
[Compound]
Name
acylstannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Name
Bu3SnCH(OH)Ph
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
3.18 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[Sn:19]([CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[OH:33])([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23].N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O>C1COCC1>[Sn:19]([C:32]([C:34]1[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1)=[O:33])([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
acylstannane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Bu3SnCH(OH)Ph
Quantity
5 g
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)C(O)C1=CC=CC=C1
Step Five
Name
Quantity
3.18 g
Type
reactant
Smiles
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir for 15-20 min at −78° C., during which time the color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a nitrogen-filled glove box, a 250 mL three-neck round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
a nitrogen inlet, and a glass stopper were attached to the round bottom flask
CUSTOM
Type
CUSTOM
Details
The apparatus was removed from the glove box
ADDITION
Type
ADDITION
Details
filled Schlenk line
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about −78° C.
ADDITION
Type
ADDITION
Details
the Bu3SnCH(OH)Ph/THF solution was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The glass stopper was then removed
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
to stir for 20-30 min at −78° C., during which time the reaction mixture
Duration
25 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 0° C.
STIRRING
Type
STIRRING
Details
stirred for approximately 30 min at that temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. by the addition of approximately 14 mL saturated ammonium chloride
CUSTOM
Type
CUSTOM
Details
solids formed in the reaction mixture
ADDITION
Type
ADDITION
Details
filled glove-box
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange oil

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
[Sn](CCCC)(CCCC)(CCCC)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.